molecular formula C25H30ClNO3 B7981379 trospium chloride

trospium chloride

Numéro de catalogue: B7981379
Poids moléculaire: 428.0 g/mol
Clé InChI: RVCSYOQWLPPAOA-HLUKFBSCSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium chloride is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as hydroxyl and ester groups, along with the spiro configuration, makes it a versatile molecule for chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[321]octane-8,1’-pyrrolidin]-8-ium chloride typically involves multiple steps One common method starts with the preparation of the bicyclo[32 The hydroxyl and ester groups are then added through esterification and hydroxylation reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Applications De Recherche Scientifique

Pharmacological Profile

Trospium chloride's mechanism of action involves blocking muscarinic receptors in the detrusor muscle of the bladder, leading to decreased urinary frequency and urgency. It is characterized by:

  • Minimal CNS Penetration : As a quaternary ammonium compound, trospium has limited ability to cross the blood-brain barrier, reducing the risk of central nervous system side effects.
  • Unique Metabolism : Trospium is not metabolized by the cytochrome P450 system, which minimizes drug interactions. It is primarily excreted unchanged in urine, providing localized therapeutic effects .

Treatment of Overactive Bladder (OAB)

This compound is predominantly indicated for OAB management. Numerous studies have demonstrated its efficacy:

  • Efficacy Studies : A multicenter phase III trial showed that trospium 20 mg administered twice daily significantly reduced daily toilet voids and episodes of urge urinary incontinence compared to placebo. Improvements were observed within the first week and sustained throughout a 12-week treatment period .
  • Extended Release Formulation : The once-daily formulation of trospium (60 mg) also proved effective in reducing OAB symptoms with a favorable side-effect profile compared to other anticholinergics, such as oxybutynin .

Pediatric Use

This compound has been investigated for use in children with neurogenic and idiopathic detrusor overactivity. Studies suggest that it provides similar therapeutic outcomes as traditional anticholinergics but with fewer adverse effects, making it a potential candidate for pediatric populations .

Safety Profile

This compound is generally well tolerated. Common side effects include:

  • Dry Mouth : Reported in approximately 8.7% of patients.
  • Constipation : Occurred in about 9.4% of patients.
  • CNS Effects : Rare, with headache reported in only 1% of cases .

Efficacy in Special Populations

Research indicates that trospium is effective even in patients taking multiple concomitant medications, suggesting its versatility in complex clinical scenarios . Additionally, its favorable pharmacokinetic properties may make it suitable for elderly patients or those with renal impairment, although dosage adjustments are necessary in severe cases .

High-Dose Effects

A notable case report highlighted the potential for high doses of this compound to induce manic episodes in susceptible individuals. This underscores the importance of monitoring psychiatric symptoms during treatment .

Mécanisme D'action

The mechanism of action of (1R,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium chloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological molecules, while the spiro structure provides a rigid framework that can interact with enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • (1R,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium bromide
  • (1R,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-8-ium iodide

Uniqueness

The chloride variant of this compound is unique due to its specific interactions with chloride ions, which can influence its solubility and reactivity. The presence of the chloride ion can also affect the compound’s ability to form hydrogen bonds and interact with biological targets, making it distinct from its bromide and iodide counterparts.

Activité Biologique

Trospium chloride is a quaternary ammonium compound with potent antimuscarinic activity, primarily used in the treatment of overactive bladder (OAB) syndrome. Its biological activity is characterized by its specific binding to muscarinic receptors and its unique pharmacological properties.

Receptor Binding and Potency

This compound exhibits high affinity and specificity for muscarinic receptors, particularly subtypes M1, M2, and M3 . In preclinical studies using porcine and human detrusor muscle strips, this compound demonstrated superior potency compared to other antimuscarinic agents:

CompoundEC50 (μmol/L)Rmax (%)IC50 (μmol/L)MI (%)
This compound0.00386 ± 130.0580 ± 17
Oxybutynin1050 ± 71053 ± 7
Tolterodine≤ 1.070 ± 8> 1040 ± 16

These results indicate that this compound is significantly more potent than oxybutynin and tolterodine in inhibiting contractile responses to carbachol and electrical stimulation (p < 0.05) .

Pharmacodynamics

This compound's primary mechanism of action involves antagonizing the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs. This parasympatholytic action reduces the tonus of smooth muscle in the bladder, leading to improved urodynamic parameters in patients with OAB .

Central Nervous System Penetration

A key feature of this compound's biological activity is its limited penetration of the blood-brain barrier. As a hydrophilic quaternary ammonium compound, it does not cross the normal blood-brain barrier in significant amounts, resulting in minimal central anticholinergic activity . This property contributes to its favorable side effect profile, particularly regarding cognitive function in elderly patients.

Pharmacokinetics and Metabolism

This compound exhibits unique pharmacokinetic properties:

  • Absorption : Less than 10% of the oral dose is absorbed, with a mean absolute bioavailability of 9.6% (range: 4.0-16.1%) .
  • Distribution : Peak plasma concentrations occur between 5 to 6 hours post-dose .
  • Metabolism : this compound undergoes negligible metabolism by the hepatic cytochrome P450 system, reducing the potential for drug interactions .
  • Excretion : It is primarily excreted unchanged in the urine as the active parent compound, providing local activity in the bladder .

Clinical Efficacy

Multiple clinical studies have demonstrated the efficacy of this compound in treating OAB symptoms:

  • In a 12-week, randomized, placebo-controlled study (n=601), this compound 60 mg once daily significantly improved OAB symptoms compared to placebo:
    • Reduced daily urinary frequency
    • Decreased urgency urinary incontinence episodes
    • Improved urgency severity and volume voided per void
  • A long-term (52-week) controlled, double-blind, multicentre clinical trial comparing this compound (20 mg twice daily) to oxybutynin (5 mg twice daily) showed comparable efficacy with a better tolerability profile for this compound .
  • In a non-interventional trial involving 4,104 patients with benign prostate syndrome and OAB, add-on therapy with this compound resulted in:
    • Reduction in mean daily micturition frequency from 11.8 to 8.5
    • Increase in continent patients from 66.6% to 83.1%
    • Improvement in IPSS score from 18 to 12 (median)

Safety Profile

This compound demonstrates a favorable safety profile, with lower incidence of anticholinergic side effects compared to other agents in its class:

  • Most common adverse events: dry mouth (8.7%) and constipation (9.4%)
  • Central nervous system adverse events are rare (e.g., headache 1.0%)
  • No clinically meaningful changes in laboratory, physical examination, or electrocardiogram parameters have been noted in clinical trials

Propriétés

IUPAC Name

[(1R,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSYOQWLPPAOA-HLUKFBSCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[N+]2(C1)[C@@H]3CC[C@@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.